1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
Description
1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazino-benzoxazepine core, and a chloro-methylphenyl group
Properties
Molecular Formula |
C24H19ClN4O3S |
|---|---|
Molecular Weight |
479 g/mol |
IUPAC Name |
1-[6-[5-(5-chloro-2-methylphenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H19ClN4O3S/c1-13-8-9-15(25)12-17(13)19-10-11-20(31-19)23-29(14(2)30)18-7-5-4-6-16(18)21-22(32-23)26-24(33-3)28-27-21/h4-12,23H,1-3H3 |
InChI Key |
RPDSVFSAFCDLIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the triazino-benzoxazepine core, followed by the introduction of the chloro-methylphenyl group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazino-benzoxazepine core.
Substitution: Halogenation or other substitution reactions can occur at the chloro-methylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro-methylphenyl position.
Scientific Research Applications
1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-methylphenyl)ethanone: Shares the chloro-methylphenyl group but lacks the complex triazino-benzoxazepine core.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but different functional groups and applications.
Uniqueness
1-[6-[5-(5-CHLORO-2-METHYLPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of a furan ring, a triazino-benzoxazepine core, and a chloro-methylphenyl group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
